molecular formula C6H13NO B14477355 1-Nitrosohexane CAS No. 68582-32-1

1-Nitrosohexane

Cat. No.: B14477355
CAS No.: 68582-32-1
M. Wt: 115.17 g/mol
InChI Key: HCXKJHFYIJWHOY-UHFFFAOYSA-N
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Description

1-Nitrosohexane (C₆H₁₃NO) is an aliphatic nitroso compound characterized by a nitroso (-NO) group attached to the terminal carbon of a hexane chain. For instance, nitrosamines are typically synthesized via nitrosation of secondary amines or through reactions involving nitrosyl chloride (NOCl) .

Properties

CAS No.

68582-32-1

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-nitrosohexane

InChI

InChI=1S/C6H13NO/c1-2-3-4-5-6-7-8/h2-6H2,1H3

InChI Key

HCXKJHFYIJWHOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=O

Origin of Product

United States

Preparation Methods

1-Nitrosohexane can be synthesized through several methods:

    Direct Nitrosation: This involves the reaction of hexane with nitrosyl chloride (NOCl) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

    Reduction of Nitro Compounds: Another method involves the reduction of 1-nitrohexane using reducing agents such as iron and hydrochloric acid. This method is advantageous as it provides a straightforward route to obtain this compound from readily available nitro compounds.

    Oxidation of Amines: The oxidation of hexylamine using oxidizing agents like hydrogen peroxide or peracids can also yield this compound. This method is often used in laboratory settings due to its simplicity and efficiency.

Chemical Reactions Analysis

1-Nitrosohexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-nitrohexane using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield hexylamine. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The nitroso group can be substituted by other functional groups through reactions with nucleophiles. For example, reaction with amines can form hexylhydroxylamine.

    Addition: this compound can participate in addition reactions with alkenes to form nitrosoalkanes, which are useful intermediates in organic synthesis.

Scientific Research Applications

1-Nitrosohexane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso derivatives and as an intermediate in the synthesis of other compounds.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a signaling molecule.

    Medicine: Although not widely used in medicine, derivatives of nitroso compounds are being explored for their potential therapeutic properties, including their use as vasodilators and anticancer agents.

    Industry: In the industrial sector, this compound is used in the production of rubber chemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-nitrosohexane involves its ability to donate the nitroso group to other molecules. This can lead to the formation of nitroso derivatives, which can interact with various molecular targets. In biological systems, nitroso compounds can modify proteins through nitrosylation, affecting their function and activity. This modification can influence signaling pathways and cellular processes, making nitroso compounds valuable tools in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 1-Nitrosohexane with structurally and functionally related nitroso compounds, emphasizing synthesis, reactivity, and toxicity.

Structural Analogues

Compound Structure Type Molecular Formula Molecular Weight (g/mol) Key Features
This compound Aliphatic nitroso C₆H₁₃NO 115.18 Terminal nitroso group; linear chain
Nitrosocyclohexane Cyclic nitroso C₆H₁₁NO 113.16 Cyclohexane backbone; higher ring strain
N-Nitrosodiethylamine Dialkyl nitrosamine C₄H₁₀N₂O 102.14 Two ethyl groups; potent hepatotoxin
N-Nitrosodihexylamine Dialkyl nitrosamine C₁₂H₂₅N₂O 213.34 Two hexyl groups; increased lipophilicity

Reactivity and Metabolic Pathways

  • Oxidation: Nitrosamines like this compound are metabolized by cytochrome P450 enzymes (e.g., CYP2A6) to generate reactive aldehydes, which alkylate DNA and contribute to carcinogenicity .
  • Stability : Aliphatic nitroso compounds (e.g., this compound) are less stable than cyclic analogues (e.g., Nitrosocyclohexane) due to reduced steric hindrance and higher susceptibility to decomposition .

Toxicity Profiles

  • N-Nitrosodiethylamine: Classified as a Group 2A carcinogen (IARC) due to robust evidence of DNA adduct formation and tumorigenicity in animal models .
  • Nitrosocyclohexane: Limited data, but cyclic nitroso compounds may exhibit lower bioavailability than linear analogues due to reduced membrane permeability .

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